molecular formula C10H13NO B084727 1-(2-(Dimethylamino)phenyl)ethanone CAS No. 10336-55-7

1-(2-(Dimethylamino)phenyl)ethanone

Cat. No.: B084727
CAS No.: 10336-55-7
M. Wt: 163.22 g/mol
InChI Key: WUWUMGUYJOCPGG-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)phenyl)ethanone, also known by its IUPAC name 1-[2-(dimethylamino)phenyl]ethanone, is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethanone group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(2-(Dimethylamino)phenyl)ethanone can be achieved through several methods. One common synthetic route involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde in the presence of concentrated hydrochloric acid and ethanol. The mixture is refluxed, filtered, and then crystallized to obtain the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-(Dimethylamino)phenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(Dimethylamino)phenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)phenyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The dimethylamino group can interact with various enzymes and receptors, influencing biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

1-(2-(Dimethylamino)phenyl)ethanone can be compared with similar compounds such as:

Properties

IUPAC Name

1-[2-(dimethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWUMGUYJOCPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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